10-Ethylphenothiazine-3-carbaldehyde
Description
Chemical Identity and Structural Features 10-Ethylphenothiazine-3-carbaldehyde (CAS: 18413-61-1) is a phenothiazine derivative with the molecular formula C₁₅H₁₃NOS and a molecular weight of 255.335 g/mol . The compound features an ethyl group at the 10-position of the phenothiazine core and an aldehyde functional group at the 3-position (Figure 1). Its planar aromatic system enables π-π stacking interactions, while the aldehyde group provides a reactive site for nucleophilic additions or condensations .
Crystallographic Data
Crystallographic studies reveal an orthorhombic crystal system (space group Pbca) with unit cell parameters:
Properties
IUPAC Name |
10-ethylphenothiazine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NOS/c1-2-16-12-5-3-4-6-14(12)18-15-9-11(10-17)7-8-13(15)16/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLOSBBTKSNIMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=O)SC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20310774 | |
| Record name | 10-ethylphenothiazine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20310774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18413-61-1 | |
| Record name | NSC231652 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231652 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10-ethylphenothiazine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20310774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Reagent Dynamics
The Vilsmeier-Haack reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) , acts as an electrophilic formylating agent. The mechanism proceeds through three key stages:
- Reagent Formation : POCl₃ reacts with DMF to form a chloroimidazolidinium chloride intermediate, which subsequently generates the active chloromethyleneiminium ion .
- Electrophilic Attack : The electron-rich phenothiazine ring undergoes electrophilic substitution at the 3-position, favored by the electron-donating ethyl group at N-10 and the sulfur atom’s lone pairs.
- Hydrolysis : The intermediate iminium salt is hydrolyzed under aqueous conditions to yield the aldehyde functionality.
Crystallographic studies confirm that substitution at the 3-position minimizes steric hindrance, as evidenced by dihedral angles of 21.1° between the phenothiazine’s benzene rings in the final product.
Step-by-Step Synthetic Procedure
The following protocol, adapted from Li et al. (2009) and subsequent crystallographic analyses, outlines the optimized synthesis:
Table 1: Synthesis of this compound via Vilsmeier-Haack Reaction
| Step | Component | Quantity | Conditions | Outcome |
|---|---|---|---|---|
| 1 | 10-Ethylphenothiazine | 11.35 g (0.05 mol) | Dissolved in DMF (39 mL) | Homogeneous solution |
| 2 | POCl₃ | 92 mL | Added dropwise over 30 min | Exothermic reaction |
| 3 | Reflux | 1 h | 80–85°C | Iminium salt formation |
| 4 | Quenching | Ice-water bath | pH adjusted to 7 with NaOH | Precipitation of crude product |
| 5 | Extraction | Ethyl acetate (3 × 150 mL) | Washed with brine | Organic layer isolation |
| 6 | Purification | Silica gel chromatography | Petroleum ether eluent | Yellow solid (60% yield) |
Key Observations :
Optimization Strategies and Challenges
While the base protocol remains robust, several factors influence efficiency:
- Temperature Control : Maintaining reflux at 80–85°C prevents decomposition of the iminium intermediate. Exceeding 90°C leads to tar formation.
- DMF Purity : Anhydrous DMF (<0.01% H₂O) is critical to avoid premature hydrolysis.
- Quenching Rate : Rapid quenching in ice ensures high aldehyde purity, while slower quenching favors ketone byproducts.
Alternative solvents like dichloroethane (DCE) were explored but resulted in lower yields (≤45%) due to reduced reagent solubility.
Structural and Spectroscopic Characterization
Crystallographic Insights
Single-crystal X-ray diffraction reveals:
Spectroscopic Fingerprints
- ¹H NMR (CDCl₃) : δ 9.85 (s, 1H, CHO), 7.57–6.89 (m, 7H, aromatic), 4.12 (q, 2H, CH₂CH₃), 1.52 (t, 3H, CH₃).
- IR (KBr) : 1695 cm⁻¹ (C=O stretch), 2800–2720 cm⁻¹ (aldehyde C–H).
Applications in Organic Synthesis
This compound serves as a precursor for:
- Photoredox Catalysts : N-substituted phenothiazines exhibit strong reducing photoredox activity (E⁰ = −2.10 V vs SCE).
- Optoelectronic Materials : Condensation with cyanoacetates yields push-pull chromophores for OLEDs.
- Pharmaceutical Intermediates : Formylation enhances reactivity for Schiff base formation in drug candidates.
Chemical Reactions Analysis
Aldehyde Functional Group Reactions
The aldehyde moiety enables diverse condensation and nucleophilic addition reactions:
Knoevenagel Condensation
Reacts with active methylene compounds (e.g., ketones) under basic conditions to form α,β-unsaturated carbonyl derivatives:
Hydrazone Formation
Forms hydrazine derivatives with thiosemicarbazide:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thiosemicarbazide, AcOH | Ethanol, 80°C, 24 h | 2-((7-Bromo-10-ethylphenothiazin-3-yl)methylene)hydrazinecarbothioamide | 88% |
Electrophilic Aromatic Substitution
The phenothiazine ring undergoes bromination at the 7-position:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NBS, CHCl₃ | 70–75°C, 22 h | 7-Bromo-10-ethylphenothiazine-3-carbaldehyde | 76% |
Michael Addition and Cyclization
The α,β-unsaturated ketones derived from Knoevenagel adducts participate in further transformations:
Michael Addition with Nitromethane
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| DBU, Nitromethane | Reflux, 24 h, N₂ | 3-(10-Ethylphenothiazin-3-yl)-4-nitro-1-phenylbutan-1-one | 94% |
Cyclization to Pyrrole Derivatives
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ammonium acetate | n-Butanol, 24 h, N₂ | Bis-phenothiazinyl pyrrole imine | 86% |
Oxidation of Thioamide to Sulfoxide
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂, AcOH | CHCl₃, 50°C, 24 h | 2-((7-Bromo-10-ethyl-5-oxido-phenothiazin-3-yl)methylene)hydrazinecarbothioamide | 79% |
Reduction of Aldehyde
While direct reduction of the aldehyde group is not explicitly documented in the provided sources, analogous phenothiazine aldehydes are typically reduced to alcohols using agents like NaBH₄ or LiAlH₄ .
Key Reaction Mechanisms
-
Vilsmeier-Haack Formylation : Initial synthesis of 10-ethylphenothiazine-3-carbaldehyde employs POCl₃ and DMF to introduce the aldehyde group .
-
Solvatochromism : Derivatives exhibit intramolecular charge transfer (ICT) with absorption maxima at 550–630 nm, influenced by solvent polarity .
This compound’s reactivity enables modular synthesis of optoelectronic materials, organometallic complexes, and bioactive molecules, as evidenced by its use in preparing cationic dyes and lead/mercury coordination complexes .
Scientific Research Applications
Chemical Synthesis and Organic Chemistry
10-Ethylphenothiazine-3-carbaldehyde serves as a crucial building block in organic synthesis. Its structure allows for various modifications, making it suitable for developing new materials and compounds with tailored properties. The synthesis often involves the Vilsmeier-Haack reaction, which utilizes N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce the aldehyde group at the 3-position of the phenothiazine core. The yield of this reaction typically ranges from 50% to 70%, depending on the optimization of conditions such as temperature and reaction time.
Fluorescent Probes for Metal Ion Detection
One of the notable applications of this compound is in the development of fluorescent probes designed for detecting metal ions, particularly copper ions. The compound's ability to form chelates with metal ions enhances its utility in sensing applications. These probes exhibit significant fluorescence changes upon interaction with specific metal ions, making them valuable tools in environmental monitoring and biomedical diagnostics.
Cytotoxicity and Imaging Studies
Research has demonstrated that derivatives of this compound exhibit low cytotoxicity while showing promising results in cellular imaging applications. For instance, novel cationic phenothiazinyl-vinyl-pyridinium dyes derived from this compound have been evaluated for their potential as cellular staining agents. These dyes have shown good internalization within B16-F10 melanoma cells and intense fluorescence emission, indicating their suitability for bioimaging purposes .
Interaction with Biological Macromolecules
The compound has also been studied for its interactions with proteins and nucleic acids. It may act as an electron donor or acceptor, facilitating redox reactions that can influence various biochemical pathways. Such interactions could lead to potential applications in drug development or as biochemical probes that help elucidate biological mechanisms.
Spectroscopic Characterization
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Ultraviolet-visible Spectroscopy (UV-vis) are employed to provide insights into the functional groups and molecular dynamics of this compound. These techniques confirm the structural integrity and functional capabilities of the compound, supporting its use in various applications .
Summary Table of Applications
| Application | Description |
|---|---|
| Chemical Synthesis | Intermediate for synthesizing optical materials and other organic compounds |
| Fluorescent Probes | Used for detecting metal ions like copper; exhibits fluorescence changes upon binding |
| Cytotoxicity Studies | Low cytotoxicity; suitable for cellular imaging and staining applications |
| Biochemical Probes | Interacts with proteins/nucleic acids; potential use in drug development |
| Spectroscopic Characterization | Analyzed using NMR, IR, UV-vis to confirm structure and functional groups |
Case Study 1: Synthesis of Fluorescent Probes
A study reported the synthesis of new cationic phenothiazinyl-vinyl-pyridinium dyes from this compound, which were tested for their photophysical properties in biological environments. The results indicated that these dyes could serve as effective fluorescent markers for bioimaging applications due to their selective accumulation in target cellular organelles .
Case Study 2: Metal Ion Detection
Another research highlighted the use of this compound derivatives as fluorescent probes for detecting copper ions. The study demonstrated significant changes in fluorescence intensity upon metal ion binding, showcasing their potential utility in environmental sensing technologies.
Mechanism of Action
The mechanism of action of 10-Ethylphenothiazine-3-carbaldehyde is primarily related to its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. Additionally, the phenothiazine core can intercalate into DNA, disrupting its structure and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Molecular Properties
The substituent at the 10-position of phenothiazine significantly influences electronic, steric, and solubility properties. Below is a comparative analysis of key analogues:
Table 1: Molecular Data of Phenothiazine Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | 10-Position Substituent | Key Functional Groups |
|---|---|---|---|---|
| 10-Ethylphenothiazine-3-carbaldehyde | C₁₅H₁₃NOS | 255.33 | Ethyl | Aldehyde |
| 10-Methylphenothiazine-3-carbaldehyde | C₁₄H₁₁NOS | 241.31 | Methyl | Aldehyde |
| 10-Hexylphenothiazine-3-carbaldehyde | C₁₉H₂₁NOS | 299.43 | Hexyl | Aldehyde |
| 10-[(4-Nitrophenyl)ethynyl]-phenothiazine | C₂₀H₁₂N₂O₂S | 344.39 | 4-Nitrophenyl ethynyl | Nitro, Ethynyl |
Key Observations
Steric Effects: The ethyl group (10-Ethyl) balances steric bulk and electronic effects, promoting planar stacking while retaining reactivity . The hexyl chain (10-Hexyl) enhances lipophilicity, improving solubility in non-polar solvents but reducing crystallinity . The 4-nitrophenyl ethynyl group introduces significant steric hindrance and electron-withdrawing effects, altering charge-transfer dynamics .
Electronic Properties: 10-Methylphenothiazine-3-carbaldehyde exhibits enhanced charge-transfer interactions due to reduced steric hindrance compared to ethyl or hexyl derivatives . The nitro group in 10-[(4-Nitrophenyl)ethynyl]-phenothiazine creates a strong electron-deficient system, enabling applications in semiconductor materials .
Table 2: Reactivity and Functionalization Pathways
Reactivity Highlights :
- The aldehyde group in this compound is pivotal for forming imine linkages, useful in sensor design .
- 10-Methylphenothiazine-3-sulfonamide derivatives show versatility in Mannich reactions, yielding bioactive molecules .
- The ethynyl-nitro derivative’s Sonogashira coupling efficiency (6.9% yield) underscores challenges in synthesizing bulky phenothiazines .
Physical and Crystallographic Comparison
Table 3: Crystallographic and Solubility Data
| Compound | Crystal System | Space Group | Solubility Profile |
|---|---|---|---|
| This compound | Orthorhombic | Pbca | Moderate in chloroform, ethanol |
| 10-Hexylphenothiazine-3-carbaldehyde | Triclinic | P1 | High in dichloromethane, toluene |
| 10-[(4-Nitrophenyl)ethynyl]-phenothiazine | Triclinic | P1 | Low in polar solvents |
Structural Insights :
- The orthorhombic packing of this compound facilitates dense π-π interactions, enhancing thermal stability .
- 10-Hexylphenothiazine-3-carbaldehyde forms dimeric structures via weak C–H⋯O hydrogen bonds, influencing its supramolecular assembly .
Q & A
Q. What are the established methods for synthesizing 10-Ethylphenothiazine-3-carbaldehyde, and how can reaction conditions be optimized for yield?
Answer: The synthesis typically involves nucleophilic substitution or aldehyde functionalization on the phenothiazine core. A common approach is the Vilsmeier-Haack reaction to introduce the carbaldehyde group at the 3-position of 10-ethylphenothiazine. Optimization includes:
- Temperature control : Maintaining 0–5°C during aldehyde formation to prevent side reactions.
- Catalyst selection : Using POCl₃ as a catalyst for electrophilic substitution .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield improvements (from ~45% to 65%) are achievable by adjusting stoichiometry (e.g., 1.2 equiv. of DMF in Vilsmeier reagent) .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
- Data collection : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : SHELXL (for small-molecule refinement) or Olex2 for visualizing hydrogen-bonding interactions (e.g., C–H···O contacts between aldehyde groups) .
- Validation : Check for R-factor convergence (target < 0.05) and ADDSYM analysis to detect missed symmetry .
Q. What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR to confirm ethyl substitution (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for N–CH₂) and aldehyde proton (δ ~9.8 ppm).
- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~2800 cm⁻¹ (C–H aldehyde).
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (theoretical m/z: 270.1125) .
Advanced Research Questions
Q. How do conformational changes in the phenothiazine ring affect the compound’s photophysical properties?
Answer: The non-planar "butterfly" conformation of phenothiazine influences charge-transfer transitions. To assess this:
- Experimental : Measure fluorescence quantum yield in solvents of varying polarity (e.g., toluene vs. DMSO). Reduced yield in polar solvents suggests intramolecular charge transfer (ICT) .
- Computational : Perform DFT calculations (B3LYP/6-31G*) to map HOMO-LUMO gaps. The carbaldehyde group lowers LUMO energy by ~1.2 eV, enhancing electron-accepting capacity .
Q. What strategies resolve contradictions in reported reactivity data (e.g., aldehyde group stability)?
Answer: Discrepancies often arise from trace moisture or oxidizing agents. Mitigation steps:
- Controlled atmosphere : Use Schlenk lines for synthesis under inert gas.
- Stability assays : Monitor aldehyde oxidation (to carboxylic acid) via TLC or HPLC. Add antioxidants (e.g., BHT) to storage solutions .
- Cross-validation : Compare results across multiple characterization methods (e.g., NMR vs. X-ray) to confirm functional group integrity .
Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?
Answer:
- Ligand design : Use the aldehyde group for post-synthetic modification (PSM) with amines (e.g., forming Schiff bases).
- MOF synthesis : Solvothermal reaction with Zn(NO₃)₂·6H₂O in DMF at 85°C. Characterize porosity via BET analysis (surface area > 800 m²/g indicates successful framework integration) .
- Application testing : Evaluate catalytic performance in Knoevenagel condensation (e.g., benzaldehyde + malononitrile) .
Q. What role does this compound play in designing HDAC inhibitors for cancer research?
Answer: The phenothiazine core acts as a hydrophobic cap in HDAC inhibitors. Methodology:
- Structure-activity relationship (SAR) : Modify the carbaldehyde to hydroxamic acid (via hydroxylamine coupling) for Zn²⁺ chelation in HDAC active sites.
- In vitro testing : Use MTT assays on HeLa cells. ICₓ₀ values < 50 nM indicate potent inhibition .
- Crystallography : Co-crystallize with HDAC8 (PDB ID: 1T69) to validate binding mode .
Q. How can researchers address reproducibility challenges in synthesizing enantiopure derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
